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Compound of Interest

Compound Name:
2-Bromo-4-methoxy-benzamidine

hydrochloride

CAS No.: 1187929-62-9

Cat. No.: B12844646

Get Quote

Executive Summary & Strategic Importance
2-Bromo-4-methoxy-benzamidine Hydrochloride is a specialized pharmacophore often

utilized in the design of serine protease inhibitors (e.g., trypsin, thrombin, Factor Xa). The

benzamidine moiety mimics the arginine side chain, anchoring the molecule in the S1

specificity pocket of the enzyme.

The introduction of the 2-Bromo and 4-Methoxy substituents is not merely cosmetic; it serves

two critical "performance" functions compared to the unsubstituted parent benzamidine:

Electronic Modulation: The 4-methoxy group acts as an electron-donating group (EDG),

modulating the pKa of the amidine group and potentially enhancing hydrogen bond strength.

Steric & Halogen Bonding: The 2-bromo substituent introduces a steric lock that may force

the amidine out of planarity or, conversely, fill a hydrophobic sub-pocket. It also offers a

handle for halogen bonding interactions with backbone carbonyls in the target protein.
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The Challenge: Synthesizing this compound often yields regioisomers (e.g., 3-Bromo-4-

methoxy-benzamidine) that have identical molecular weights (MW) but vastly different

biological activities. Standard LC-MS is insufficient for validation. This guide establishes the

Nuclear Magnetic Resonance (NMR) and Infrared (IR) fingerprints required to definitively certify

the 2-bromo isomer.

Comparative Analysis: Target vs. Alternatives
To validate the "performance" of your analytical method, you must demonstrate the ability to

distinguish the target from its closest "imposters."

Table 1: Structural & Spectral Differentiators
Feature

Target: 2-Bromo-4-

methoxy

Alternative 1: 3-

Bromo-4-methoxy

Alternative 2: 4-

Methoxy (Parent)

Role
Specific Inhibitor

Scaffold

Common Impurity /

Isomer
Starting Material

Molecular Weight 265.53 (HCl salt) 265.53 (HCl salt) 186.64 (HCl salt)

LC-MS Profile
[M+H]+ 229/231 (1:1

Ratio)

[M+H]+ 229/231 (1:1

Ratio)

[M+H]+ 151 (Single

peak)

Key 1H NMR Feature
H6 Doublet (~7.7

ppm)
H2 Singlet (~8.0 ppm)

Symmetric AA'BB'

System

Symmetry
Asymmetric (1,2,4-

subst.)[1]

Asymmetric (1,3,4-

subst.)[2]

Symmetric (1,4-

subst.)

Amidine Shift
Slightly Shielded

(Steric twist)
Deshielded (Planar) Baseline Reference
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Critical Insight: The "Performance" of your QC workflow depends entirely on the 1H NMR

aromatic region. Relying solely on MS will result in a "False Pass" if the 3-bromo isomer is

present.

Deep Dive: Reference Spectra Analysis
A. 1H NMR Spectroscopy (The Gold Standard)
Solvent: DMSO-d6 (Recommended). Reasoning: D2O causes the exchange of the amidine

protons (

), erasing a critical diagnostic signal. DMSO-d6 preserves these protons as a broad singlet
around 9.0–9.5 ppm.

Predicted Chemical Shifts & Assignments
Based on substituent additivity rules relative to Benzamidine HCl.

Structure Numbering:

C1: Amidine attachment

C2: Bromine (Ortho)

C3: Proton (Meta to Amidine, Ortho to OMe)

C4: Methoxy (Para)

C5: Proton (Ortho to OMe)

C6: Proton (Ortho to Amidine)

Spectral Pattern:

Amidine Protons:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12844646?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


9.2–9.5 ppm (Broad Singlet, 4H).

Note: The ortho-bromo group may cause line broadening due to restricted rotation.

Aromatic Region (The Fingerprint):

H6 (Doublet,

Hz):

7.6 – 7.7 ppm.

Logic: Deshielded by the amidine group (ortho), but slightly shielded by the meta-

methoxy.

H3 (Doublet,

Hz):

7.3 – 7.4 ppm.

Logic: Located between Br and OMe.[3][4] The Br deshields it (ortho), but OMe shields

it (ortho). It appears as a doublet due to meta-coupling with H5.

H5 (Doublet of Doublets,

Hz):

7.0 – 7.1 ppm.

Logic: Strongly shielded by the ortho-methoxy group.

Methoxy Group:

3.85 ppm (Singlet, 3H).

B. Mass Spectrometry (LC-MS)
Performance Requirement: Confirmation of Bromine Isotope Pattern.

Ionization: ESI Positive Mode.
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Target Mass: 229.0 (79Br) and 231.0 (81Br).

Acceptance Criteria:

The spectrum MUST show a doublet peak separated by 2 amu.

Intensity Ratio: The height of the 229 peak and 231 peak must be approximately 1:1

(50.7% : 49.3%).

Failure Mode: If the ratio is significantly skewed, suspect contamination with non-

brominated species or matrix interference.

C. Infrared Spectroscopy (FTIR)
Technique: ATR (Attenuated Total Reflectance) on solid HCl salt.

Amidine

Stretch: 1660–1690 cm⁻¹ (Strong).

Comparison: This band is often sharper than the amide carbonyl.

Methoxy

Stretch: 1250–1275 cm⁻¹ (Strong, Aryl ether).

Stretch: 500–700 cm⁻¹ (Medium/Weak).

Diagnostic: This region is "noisy," but a consistent band here distinguishes it from the non-

brominated parent.

Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this standardized characterization protocol.

Step 1: Sample Preparation

Dissolve 5–10 mg of the solid HCl salt in 0.6 mL of DMSO-d6.
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Quality Check: Ensure the solution is clear. Turbidity suggests free-base precipitation or

inorganic salt contamination.

Step 2: Acquisition Parameters (NMR)

Frequency: 400 MHz or higher.

Scans: Minimum 16 scans (to resolve the small meta-couplings).

Relaxation Delay (D1): Set to

seconds. The amidine protons have slow relaxation times; a short D1 will suppress their
integration, leading to incorrect H-count calculations.

Step 3: Data Processing

Reference the DMSO residual peak to 2.50 ppm.

Integrate the Methoxy singlet (set to 3.00 H).

Check the Amidine integration.[5] It should be close to 4.00 H (or 3.00 H if one is

exchanging). If it is < 2.0 H, the sample is likely wet (proton exchange with H2O).

Visual Workflow: Isomer Differentiation
The following diagram illustrates the logical decision tree for validating the specific 2-Bromo

isomer against its likely impurities.
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Crude Product
(Benzamidine HCl)

Step 1: LC-MS Analysis
(ESI+)

Mass = 229/231
(1:1 Ratio)?

REJECT:
Wrong Compound

or No Bromine

No

Step 2: 1H NMR
(DMSO-d6, 400 MHz)

Yes

Analyze Aromatic Region
(6.5 - 8.5 ppm)

Pattern A:
Singlet at ~8.0 ppm

(H2 proton)

Found Singlet

Pattern B:
Doublet at ~7.7 ppm

(H6 proton)

Found Doublet

IDENTIFIED:
3-Bromo Isomer

(Impurity)

VALIDATED:
2-Bromo-4-methoxy

(Target)
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Caption: Decision tree for distinguishing the target 2-Bromo isomer from the common 3-Bromo

impurity using spectral markers.

References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for NMR
additivity rules and coupling constants).

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic

Compounds: Tables of Spectral Data. Springer.

Han, S. Y., & Kim, Y. A. (2005). "Recent development of peptide coupling reagents in organic
synthesis." Tetrahedron, 60(11), 2447-2467.

PubChem Compound Summary. (2023). "4-Bromo-2-methoxybenzamidine" (Isomer

Comparison Data). National Center for Biotechnology Information. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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